1-Methylestradiol

Übersicht

Beschreibung

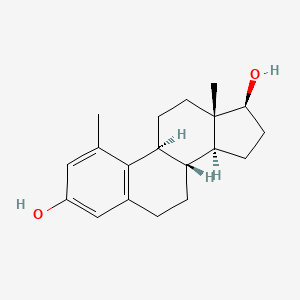

1-Methylestradiol, also known as 17α-methylestradiol, is a synthetic estrogenic steroid. It is a derivative of estradiol, with a methyl group attached at the C17α position. This modification enhances its metabolic stability and potency compared to estradiol. This compound is primarily used in the treatment of menopausal symptoms and has been studied for its potential use as a radiopharmaceutical for estrogen receptor imaging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylestradiol can be synthesized through several chemical routes. One common method involves the methylation of estradiol at the C17α position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent such as dimethylformamide or tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

1-Methylestradiol undergoes various chemical reactions, including:

Oxidation:

Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

Products: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.

Reduction:

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Products: Reduction of the carbonyl groups can yield alcohols.

Substitution:

Reagents and Conditions: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Products: Substitution at the hydroxyl groups can lead to the formation of ethers or nitriles.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

1-Methylestradiol is primarily utilized in hormone replacement therapy (HRT) to alleviate menopausal symptoms such as hot flashes and vaginal atrophy. Clinical studies have demonstrated its efficacy in improving the quality of life for postmenopausal women by compensating for decreased endogenous estrogen levels. A significant clinical trial indicated that women treated with this compound reported notable improvements in menopause-related symptoms compared to placebo groups.

Cancer Treatment and Imaging

The compound has gained attention for its potential applications in breast cancer treatment. It has been investigated as a radiopharmaceutical for imaging estrogen receptors in tumors, providing a non-invasive method to assess tumor characteristics and guide therapy decisions. A pilot study highlighted that patients with estrogen receptor-positive breast cancer exhibited enhanced imaging contrast when treated with this compound, aiding in tumor localization and assessment of treatment response .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound, particularly in models of ischemic damage such as stroke. Studies suggest that it may offer therapeutic benefits for neurodegenerative diseases by activating estrogen receptors in neural tissues, thereby reducing oxidative stress and inflammation .

Chemical Research

In the field of chemistry, this compound serves as a model compound to study the effects of methylation on the biological activity of estrogens. Its structural modification allows researchers to investigate how changes in chemical structure influence receptor binding and biological activity .

The pharmacological profile of this compound indicates that it exhibits moderate binding affinity to estrogen receptors compared to estradiol and other estrogens. The relative binding affinity (RBA) values suggest that while it retains significant estrogenic activity, it also offers unique pharmacokinetic advantages due to its resistance to metabolic degradation .

| Compound | Estrogen Receptor Binding Affinity (RBA %) |

|---|---|

| Estradiol | 100 |

| Ethinylestradiol | 112 |

| This compound | 67 |

Case Study: Hormone Replacement Therapy

A clinical trial involving postmenopausal women treated with this compound reported significant improvements in symptoms related to menopause over six months, including reductions in the frequency of hot flashes and enhancements in overall well-being.

Case Study: Breast Cancer Imaging

In a pilot study evaluating the use of this compound as a radiopharmaceutical, patients with estrogen receptor-positive breast cancer underwent imaging before and after treatment. Results showed improved imaging contrast, facilitating better tumor localization and aiding treatment response assessments .

Wirkmechanismus

1-Methylestradiol exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of this compound to ERs leads to the activation of estrogen-responsive genes, which regulate various physiological processes. The presence of the C17α methyl group enhances its binding affinity and metabolic stability compared to estradiol. This modification also prevents deactivation by oxidation of the C17β hydroxyl group, resulting in prolonged biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Methylestradiol is unique due to its C17α methyl group, which distinguishes it from other estrogenic compounds like estradiol and ethinylestradiol. This modification enhances its metabolic stability and potency. Similar compounds include:

Estradiol: The parent compound with no methyl group at the C17α position.

Ethinylestradiol: A synthetic estrogen with an ethynyl group at the C17α position, commonly used in oral contraceptives.

Methyltestosterone: An androgenic steroid with a similar C17α methyl group, but with different biological activity.

This compound’s unique structural features make it a valuable compound for various scientific and medical applications.

Biologische Aktivität

1-Methylestradiol, also known as 17α-methylestradiol, is a synthetic estrogenic steroid derived from estradiol. Its structural modification, specifically the addition of a methyl group at the C17α position, significantly enhances its metabolic stability and potency compared to natural estrogens. This compound has garnered attention for its diverse biological activities, particularly in the realms of hormone replacement therapy, cancer treatment, and neuroprotection.

This compound functions primarily through its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, it activates estrogen-responsive genes that regulate various physiological processes. The C17α methyl group not only increases binding affinity but also prevents oxidative deactivation of the C17β hydroxyl group, leading to prolonged biological activity .

Pharmacological Profile

The pharmacological profile of this compound showcases its effectiveness across various biological systems:

- Estrogen Receptor Binding Affinity : Compared to estradiol and other estrogens, this compound exhibits a moderate binding affinity to ERs. The relative binding affinity (RBA) values indicate that it retains significant estrogenic activity while also offering a unique pharmacokinetic advantage due to its resistance to metabolic degradation .

| Compound | ER Binding Affinity (RBA %) |

|---|---|

| Estradiol | 100 |

| Ethinylestradiol | 112 |

| This compound | 67 |

Hormonal Effects

This compound has been studied extensively for its role in hormone replacement therapy (HRT). It alleviates menopausal symptoms such as hot flashes and vaginal atrophy by compensating for decreased endogenous estrogen levels. In clinical studies, it has demonstrated efficacy in improving quality of life for postmenopausal women .

Cancer Treatment

Research indicates that this compound may have applications in breast cancer treatment. It has been investigated as a radiopharmaceutical for imaging estrogen receptors in tumors, providing a non-invasive method for assessing tumor characteristics and guiding therapy decisions . A case-control study highlighted that high cumulative doses of estrogen therapy were associated with increased breast cancer risk, underscoring the need for careful monitoring when using compounds like this compound in clinical settings .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been shown to reduce ischemic damage in animal models of stroke, suggesting potential therapeutic benefits for neurodegenerative diseases. The compound's ability to activate ERs in neural tissues may contribute to its protective effects against oxidative stress and inflammation .

Case Studies

Case Study: Hormone Replacement Therapy

A clinical trial involving postmenopausal women indicated that those treated with this compound reported significant improvements in symptoms related to menopause compared to placebo groups. The study measured parameters such as frequency of hot flashes and overall well-being over a six-month period.

Case Study: Breast Cancer Imaging

In a pilot study evaluating the use of this compound as a radiopharmaceutical, patients with ER-positive breast cancer underwent imaging before and after treatment. Results showed that patients receiving this compound exhibited enhanced imaging contrast, aiding in tumor localization and assessment of treatment response.

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-1,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-17,20-21H,3-8H2,1-2H3/t14-,15+,16+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFECXKBRYLRUTI-QSUVVDIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-38-4 | |

| Record name | 1-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-69589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-METHYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4811ITH2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.